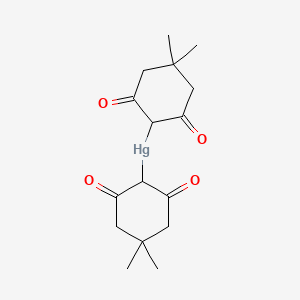![molecular formula C13H16ClNO2S B14505990 2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one CAS No. 63369-87-9](/img/structure/B14505990.png)
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylmorpholines These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
The synthesis of 2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one typically involves the reaction of a chlorinated phenylpropanone with morpholine and a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one can be compared with other phenylmorpholine derivatives, such as:
- 2-Chloro-2-[(morpholin-4-yl)thio]-1-phenylpropan-1-one
- 2-Chloro-2-[(morpholin-4-yl)oxy]-1-phenylpropan-1-one
These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The presence of different substituents (e.g., thio, oxy) can significantly influence their properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
63369-87-9 |
|---|---|
Formule moléculaire |
C13H16ClNO2S |
Poids moléculaire |
285.79 g/mol |
Nom IUPAC |
2-chloro-2-morpholin-4-ylsulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H16ClNO2S/c1-13(14,18-15-7-9-17-10-8-15)12(16)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clé InChI |
SLVVBGHCCNTNLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)(SN2CCOCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
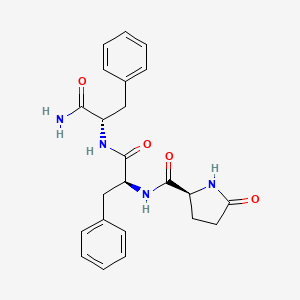
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
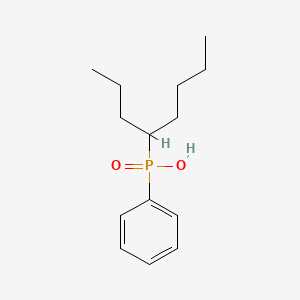

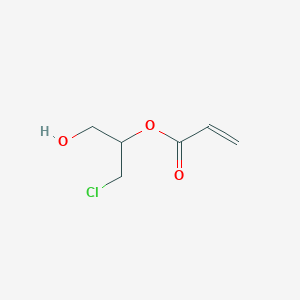

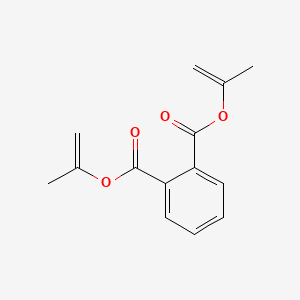
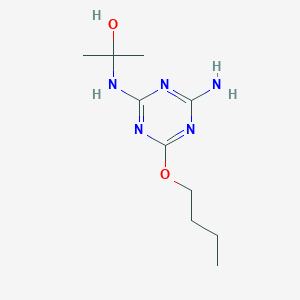
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
